N-benzyl-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
The compound would be named according to the IUPAC nomenclature rules, and its structure would be drawn out.
Synthesis Analysis
The synthesis of the compound would be planned out, usually starting from commercially available starting materials. The reaction conditions, such as temperature, solvent, and catalyst, would be optimized to get the highest yield.Molecular Structure Analysis
Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography might be used to confirm the structure of the synthesized compound.Chemical Reactions Analysis
The compound would be subjected to various reactions to see how it reacts with different reagents. This can help to understand the reactivity and stability of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be measured.Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized, providing a foundation for understanding the applications of N-benzyl-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide. For instance, the synthesis of imidazole derivatives, such as 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, demonstrates the interest in exploring the structural and functional diversity of imidazole-based compounds for potential biological activities (Bhaskar et al., 2019).
Biological Evaluation
The biological evaluation of related compounds includes antimicrobial, antiviral, and anti-inflammatory activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown promising anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This indicates that compounds with similar structural motifs, including N-benzyl-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, may also exhibit significant biological activities.
Antimicrobial Agents
Research on new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides has demonstrated antimicrobial properties, suggesting that structural analogues or derivatives could be explored for similar activities (Incerti et al., 2017).
Safety And Hazards
The safety data sheet (SDS) would be consulted to understand the hazards associated with the compound. Appropriate safety measures would be taken when handling the compound.
Future Directions
Based on the results of the above analyses, future directions might include optimizing the synthesis, studying the compound further, or testing the compound for new applications.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds.
properties
IUPAC Name |
N-benzyl-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-34-24-13-9-20(10-14-24)15-26(32)30-23-11-7-22(8-12-23)17-31-18-25(29-19-31)27(33)28-16-21-5-3-2-4-6-21/h2-14,18-19H,15-17H2,1H3,(H,28,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXYSFRCYCCGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide |
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